molecular formula C10H18N2O3 B071317 Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate CAS No. 190900-21-1

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

Cat. No. B071317
M. Wt: 214.26 g/mol
InChI Key: GLJYPTWEXBUATJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves a practical approach for multikilogram production, highlighting the compound's significance in industrial applications. This process employs intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropan-1-ol, demonstrating a scalable and efficient synthesis method (Gomi et al., 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate and its analogs is often elucidated using techniques such as single crystal X-ray diffraction. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups, showcasing the diverse structural motifs accessible within this chemical framework (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 5-oxo-1,4-diazepane-1-carboxylate derivatives are diverse, including intramolecular Schmidt reactions leading to saturated fused heterocyclic systems. This highlights the compound's role in synthesizing complex molecular architectures with potential biological activity (Moskalenko & Boev, 2014).

Scientific Research Applications

Synthesis of Rho–Kinase Inhibitor Intermediates

A practical synthesis approach for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, highlights the compound's significance in pharmaceutical manufacturing. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the compound's utility in constructing chiral 1,4-diazepanes from commercially available precursors (Gomi et al., 2012).

Development of Saturated Fused Heterocycles

Research on tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate through intramolecular Schmidt reaction showcases the synthesis of saturated fused heterocyclic systems. This work not only extends the chemical repertoire of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate derivatives but also contributes to the synthesis of promising intermediates for N-substituted diazepines (Moskalenko & Boev, 2014).

Structural and Molecular Insights

The synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, achieved through intramolecular lactonization, provides valuable structural insights into cyclic amino acid esters. This research contributes to the understanding of the compound's crystal structure and chemical behavior, offering a foundation for further synthetic and application-driven studies (Moriguchi et al., 2014).

Photophysical Properties of Diazepine Derivatives

Investigations into the photophysical properties of novel 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles, which include derivatives of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate, reveal insights into their UV–Vis absorption spectra and fluorescence characteristics. This research underscores the potential of these compounds in developing photophysical and photochemical applications (Wieczorek et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-8(13)11-5-7-12/h4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJYPTWEXBUATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626981
Record name tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

CAS RN

190900-21-1
Record name tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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